[(2S,3R)-2-ethenyloxolan-3-yl]-(3-ethylsulfonylazetidin-1-yl)methanone
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Overview
Description
[(2S,3R)-2-ethenyloxolan-3-yl]-(3-ethylsulfonylazetidin-1-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxolane ring and an azetidine ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3R)-2-ethenyloxolan-3-yl]-(3-ethylsulfonylazetidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxolane ring and the azetidine ring, followed by the introduction of the ethenyl and ethylsulfonyl groups. Common reagents used in these reactions include strong bases, oxidizing agents, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like crystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[(2S,3R)-2-ethenyloxolan-3-yl]-(3-ethylsulfonylazetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
[(2S,3R)-2-ethenyloxolan-3-yl]-(3-ethylsulfonylazetidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2S,3R)-2-ethenyloxolan-3-yl]-(3-ethylsulfonylazetidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [(2S,3R)-2-ethenyloxolan-3-yl]-(3-methylsulfonylazetidin-1-yl)methanone
- [(2S,3R)-2-ethenyloxolan-3-yl]-(3-ethylsulfonylpyrrolidin-1-yl)methanone
Uniqueness
[(2S,3R)-2-ethenyloxolan-3-yl]-(3-ethylsulfonylazetidin-1-yl)methanone is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[(2S,3R)-2-ethenyloxolan-3-yl]-(3-ethylsulfonylazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4S/c1-3-11-10(5-6-17-11)12(14)13-7-9(8-13)18(15,16)4-2/h3,9-11H,1,4-8H2,2H3/t10-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTLGSVVVMYNLP-MNOVXSKESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1CN(C1)C(=O)C2CCOC2C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)C1CN(C1)C(=O)[C@@H]2CCO[C@H]2C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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